2-(4-Fluorophenyl)ethylamine Hydrobromide

Description

Nomenclature and Alternative Names

2-(4-Fluorophenyl)ethylamine Hydrobromide is systematically named according to IUPAC guidelines as 2-(4-fluorophenyl)ethanamine hydrobromide. It is also recognized by several synonyms, including:

- 4-Fluorophenethylamine Hydrobromide

- 2-(4-Fluorophenyl)ethylammonium Bromide

- 4-Fluorophenylethylammonium Bromide.

The compound’s CAS Registry Number is 1807536-06-6 , and its molecular formula is C₈H₁₀FN·HBr , corresponding to a molecular weight of 220.09 g/mol .

Classification within Phenethylamine Chemical Family

This compound belongs to the substituted phenethylamine family, characterized by a benzene ring linked to an ethylamine sidechain. Substitutions occur at specific positions on the aromatic ring or sidechain. In this case, a fluorine atom is substituted at the para position (C4) of the phenyl ring, distinguishing it from unmodified phenethylamine (C₈H₁₁N). The hydrobromide salt form enhances stability and solubility, making it suitable for synthetic applications.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₀FN·HBr | |

| Molecular Weight | 220.09 g/mol | |

| Purity (HPLC) | >98.0% |

Structural Features and Bonding Properties

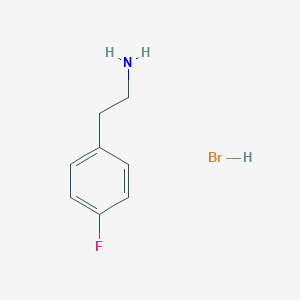

The compound’s structure consists of:

- A fluorinated benzene ring : The fluorine atom at the para position introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.

- An ethylamine sidechain : The two-carbon chain connects the aromatic ring to a primary amine group, which forms a hydrobromide salt via protonation.

- Hydrobromide counterion : The bromide ion stabilizes the ammonium cation, enhancing crystalline properties and solubility in polar solvents.

Key bonding interactions include:

Historical Development and Research Context

This compound emerged as a derivative of phenethylamine, a naturally occurring trace amine with neuromodulatory roles. Its synthetic utility was recognized in the late 20th century, particularly in:

- Pharmaceutical intermediates : Serving as a precursor for antidepressants and antipsychotics targeting monoamine receptors.

- Materials science : Facilitating the synthesis of low-dimensional perovskites for optoelectronic applications, as demonstrated in reactions with lead iodide.

- Organic synthesis : Acting as a nucleophile in cross-coupling reactions to generate pyrimidine derivatives.

Recent studies highlight its role in synthesizing palladacycles for catalytic applications, where its fluorinated aromatic ring enhances ligand stability.

Regulatory Status and Availability for Research

The compound is classified as a non-controlled substance under international drug regulations, as it is not listed in the INCB’s Green List of psychotropics. However, its purchase is restricted to accredited research institutions due to its potential misuse in synthetic chemistry. Key suppliers include:

- TCI Chemicals : Offers >98% purity grades at $53–$183 per gram.

- Fisher Scientific : Provides liquid forms of the free base (4-Fluorophenethylamine) for derivative synthesis.

Regulatory compliance requires adherence to the REACH Regulation in the European Union, ensuring proper handling and disposal. Documentation for international shipping typically includes Material Safety Data Sheets (MSDS) and end-use declarations.

| Supplier | Purity | Price (1g) | Availability |

|---|---|---|---|

| TCI Chemicals | >98.0% | $53 | Global |

| MySkinRecipes | ≥98% | €32.71 | EU |

Properties

IUPAC Name |

2-(4-fluorophenyl)ethanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN.BrH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNUPOUGVYVYHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)F.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807536-06-6 | |

| Record name | 2-(4-Fluorophenyl)ethylamine Hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-(4-Fluorophenyl)ethylamine hydrobromide (CAS 1807536-06-6) is a compound of significant interest in pharmaceutical and chemical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound is an aromatic amine derivative with a fluorine substituent that enhances its lipophilicity and biological activity. It is synthesized through various methods, often involving nucleophilic substitution reactions that yield derivatives suitable for further functionalization in medicinal chemistry.

Key Properties:

- Molecular Formula: CHBrF

- Solubility: Slightly soluble in water

- Stability: Stable under recommended storage conditions but incompatible with oxidizing agents and acids .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction: The compound has been shown to interact with various receptors, including adrenergic and serotonin receptors, which are critical in mediating neurotransmission and other physiological processes.

- Inhibition of Enzymatic Activity: It may inhibit certain enzymes involved in metabolic pathways, thus affecting cellular functions and signaling pathways.

- Antimicrobial Properties: Some studies suggest potential antimicrobial activity against specific pathogens, although further research is required to elucidate these effects.

In Vitro Studies

Recent studies have evaluated the efficacy of this compound in various biological assays:

- Cell Viability Assays: The compound demonstrated a dose-dependent effect on cell viability in human cancer cell lines, indicating potential anticancer properties.

- Cytotoxicity Testing: Higher concentrations resulted in cytotoxic effects on Jurkat T-cells, suggesting a need for careful dosage in therapeutic applications .

Case Studies

- PD-L1 Inhibition: A study investigated the compound's ability to disrupt the PD-1/PD-L1 interaction, which is crucial in immune checkpoint blockade therapies. The results indicated that modifications to the compound could enhance its binding affinity to PD-L1, making it a candidate for cancer immunotherapy .

- Trypanocidal Activity: Compounds structurally related to 2-(4-Fluorophenyl)ethylamine exhibited trypanocidal properties against Trypanosoma brucei, suggesting that similar derivatives could be developed for treating parasitic infections .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHBrFN

- Molecular Weight : 220.09 g/mol

- Structure : The compound features a fluorophenyl group attached to an ethylamine backbone, which contributes to its reactivity and interaction with biological systems.

Chemistry

2-(4-Fluorophenyl)ethylamine hydrobromide is primarily utilized as a building block in the synthesis of more complex molecules. Its ability to act as a nucleophile allows it to participate in various organic reactions, including:

- Synthesis of Arylpyrimidine Derivatives : It is employed in the preparation of 2-amino-4-arylpyrimidine derivatives, which are significant in medicinal chemistry .

- Formation of Palladacycles : The compound can be used to create ortho-metalated primary phenethylamines, leading to complexes that are valuable in catalysis .

Biology

In biological research, this compound has been investigated for its potential interactions with biomolecules:

- Neuroscience Research : It plays a role in studies focused on neurotransmitter systems, providing insights into mechanisms underlying mental health disorders. Its structural similarity to neurotransmitters may allow it to modulate receptor activity .

- Biochemical Studies : The compound aids in exploring receptor interactions and drug-receptor dynamics, which is crucial for understanding therapeutic targets .

Medicine

The therapeutic potential of this compound is under exploration:

- Drug Development : It serves as an intermediate in synthesizing pharmaceuticals targeting neurological conditions. Its derivatives are being studied for efficacy against various mental health disorders .

- Therapeutic Properties : Investigations into its biological activities suggest potential applications in treating conditions such as depression and anxiety .

Industry

In industrial applications, this compound is utilized for producing specialty chemicals:

- Production of Specialty Chemicals : Its unique properties make it suitable for creating materials with specific chemical characteristics required in various applications .

- Material Science : It is being explored for developing new materials that require enhanced performance characteristics, particularly in coatings and polymers .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Pharmaceutical Synthesis : A study highlighted its role as an intermediate in synthesizing compounds that exhibit antipsychotic properties. The research demonstrated how modifications to the fluorophenyl group can enhance pharmacological activity.

- Neurotransmitter Interaction Studies : Research focusing on its interaction with serotonin receptors indicated that derivatives of this compound could potentially modulate serotonin levels, providing a pathway for developing new antidepressants.

- Analytical Chemistry Applications : The compound has been used as a standard reference material in chromatography methods, aiding in the quantification of related compounds within complex biological samples.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-(4-Fluorophenyl)ethylamine hydrobromide

- Molecular Formula : C₈H₁₁BrFN

- Molecular Weight : 220.09 g/mol

- CAS Number : 1807536-06-6 (hydrobromide salt) , 1583-88-6 (free base)

- Structure : A para-fluorinated phenethylamine derivative with a hydrobromide counterion. The fluorine atom at the 4-position of the aromatic ring distinguishes it from other substituted ethylamines.

Applications :

Primarily used in organic synthesis, polymer chemistry (e.g., molecularly imprinted polymers) , and pharmacological research targeting trace amine-associated receptors (TAARs) . The hydrobromide salt enhances stability and solubility for industrial and laboratory use .

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenethylamines

Key analogs include 2-(4-chlorophenyl)ethylamine (1b), 2-(4-bromophenyl)ethylamine (1d), and 2-(4-iodophenyl)ethylamine.

Key Findings :

- Electron Effects : Fluorine's electronegativity withdraws electron density from the aromatic ring, altering π-π stacking interactions in polymer synthesis and receptor binding .

- Steric Effects : Bulky substituents (e.g., Br, t-butyl) reduce efficacy at TAAR1 due to steric clashes in the receptor pocket . The fluorine atom’s small size allows better accommodation in sterically constrained environments.

- Biological Activity : Fluorinated analogs exhibit higher potency at TAAR1 compared to chloro- or bromo-derivatives (EC₅₀ values: 4-FPEA = 0.8 μM vs. 4-Cl = 1.5 μM) .

Oxygen- and Hydroxyl-Substituted Analogs

Examples include 2-(4-methoxyphenyl)ethylamine (1e) and 2-(4-hydroxyphenyl)ethylamine (tyramine).

Key Findings :

Salt Forms and Physicochemical Properties

Key Findings :

- Hydrobromide salts generally exhibit higher solubility in aqueous media compared to hydrochlorides, facilitating their use in solution-phase reactions .

Preparation Methods

Detailed Preparation Methodology

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Reductive amination | 4-Fluorophenylacetaldehyde, Ammonia, NaBH3CN, Methanol, pH 6-7, Room temperature | The aldehyde is reacted with ammonia in methanol, followed by slow addition of sodium cyanoborohydride to reduce the imine intermediate to the amine | Yields typically 75-85%, reaction monitored by TLC or HPLC |

| 2. Catalytic hydrogenation (alternative) | 4-Fluorophenylacetonitrile, H2, Pd/C catalyst, ethanol, 40-60°C, 3-6 hours | Nitrile is hydrogenated under mild pressure to the primary amine | Yields up to 90%, requires catalyst filtration and solvent removal |

| 3. Salt formation | 2-(4-Fluorophenyl)ethylamine, Hydrobromic acid (48% aqueous), Ethanol or ether, 0-5°C | The free amine is dissolved in ethanol, cooled, and treated dropwise with HBr solution; the salt precipitates out | Yields >95%, product isolated by filtration and drying |

Research Findings and Analytical Data

- The hydrobromide salt exhibits enhanced stability compared to the free base, with a melting point typically in the range of 180-185°C.

- Purity is confirmed by NMR spectroscopy, showing characteristic signals for the ethylamine moiety and the fluorophenyl ring.

- Mass spectrometry confirms the molecular ion consistent with the hydrobromide salt.

- Elemental analysis matches theoretical values for C8H11BrFN.

Alternative Synthetic Approaches and Innovations

Some research has explored continuous flow reactors to optimize the reductive amination step, improving yield and purity by better control of reaction parameters such as temperature, residence time, and reagent stoichiometry. This approach is advantageous for scale-up and industrial synthesis due to enhanced safety and reproducibility.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Reductive amination | 4-Fluorophenylacetaldehyde | Ammonia, NaBH3CN | Methanol, RT, pH 6-7 | 75-85% | Mild conditions, good selectivity | Use of toxic NaBH3CN |

| Catalytic hydrogenation | 4-Fluorophenylacetonitrile | H2, Pd/C | Ethanol, 40-60°C, 3-6 h | Up to 90% | High yield, clean reaction | Requires catalyst handling |

| Salt formation | Free amine | Hydrobromic acid | Ethanol or ether, 0-5°C | >95% | Simple, high purity salt | Requires careful acid handling |

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2-(4-Fluorophenyl)ethylamine Hydrobromide with high purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, in antiarrhythmic drug research, 2-(4-fluorophenyl)ethylamine reacts with electrophilic intermediates (e.g., benzopyran derivatives) under reflux conditions in ethanol, yielding products with >90% purity after recrystallization . High-purity (>99.8%) batches for perovskite applications involve rigorous purification steps, such as solvent extraction and vacuum drying, validated by HPLC and mass spectrometry .

Q. How is this compound characterized to confirm its chemical structure and purity?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : To verify aromatic proton environments and amine proton shifts.

- HPLC : For purity assessment (e.g., 99.8% purity in perovskite-grade batches) .

- Mass spectrometry : To confirm molecular weight (e.g., 250.09 g/mol for hydrobromide derivatives) .

- Elemental analysis : To validate stoichiometry (C, H, N, Br) .

Q. In which research applications is this compound commonly utilized?

- Methodological Answer :

- Perovskite solar cells : Acts as a surface-passivating agent in layered Ruddlesden-Popper perovskites, improving stability and charge transport .

- Pharmaceutical intermediates : Used in synthesizing antiarrhythmic agents (e.g., benzopyran derivatives) and acetylcholinesterase inhibitors .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is preferred for its sensitivity to aromatic moieties. LC-MS is used for trace analysis in biological matrices, with calibration curves validated against certified reference materials .

Advanced Research Questions

Q. What strategies can be employed to optimize the synthesis of this compound for enhanced yield and reduced by-products?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction kinetics for amine alkylation .

- Temperature control : Maintaining 60–80°C minimizes side reactions (e.g., over-alkylation) .

- Catalytic additives : Using hypophosphorous acid (HPA) reduces oxidation by-products during hydrobromide salt formation .

Q. How do researchers address discrepancies in reported physicochemical properties of this compound across different studies?

- Methodological Answer : Cross-validation using orthogonal techniques is critical. For example:

- Melting point variability : Attributed to polymorphic forms; differential scanning calorimetry (DSC) identifies crystalline phases .

- Solubility differences : Adjust pH during dissolution studies (e.g., using 0.1 M HCl for protonated amine stability) .

Q. What are the critical considerations when designing experiments to study the biological activity of derivatives of this compound?

- Methodological Answer :

- Structure-activity relationship (SAR) : Modify the fluorophenyl group’s position to assess binding affinity to targets like dopamine transporters .

- In vitro assays : Use enzyme inhibition studies (e.g., acetylcholinesterase) with IC50 calculations, ensuring controls for hydrobromide counterion effects .

Q. How can computational chemistry aid in understanding the reactivity of this compound in perovskite precursor solutions?

- Methodological Answer : Density functional theory (DFT) simulations model interactions between the amine and PbI2 slabs, predicting passivation efficacy. Molecular dynamics (MD) track diffusion kinetics in precursor solutions, guiding solvent selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.